4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.:
Cat. No.: VC16301719
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20ClNO5 |
|---|---|
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | (4E)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C25H20ClNO5/c1-2-13-31-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(26)10-6-16)27(25(30)24(21)29)15-20-4-3-14-32-20/h2-12,14,22,28H,1,13,15H2/b23-21+ |
| Standard InChI Key | QBIJTSKKRVJRHU-XTQSDGFTSA-N |
| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)/O |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)O |
Introduction
4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrolone family, which is known for its diverse biological activities. This compound is identified by the CAS number 618077-28-4 and has gained attention in medicinal chemistry due to its structural features and potential pharmaceutical applications.
Structural Features
The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity:
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Allyloxy group: Enhances solubility and may facilitate biological interactions.
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Chlorophenyl moiety: Known for contributing to antimicrobial and anti-inflammatory properties in similar compounds.
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Furan ring: A heterocyclic component often associated with bioactivity.
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Hydroxy group: Adds polarity and may participate in hydrogen bonding.
These features make the compound a promising candidate for further exploration in drug discovery.
Synthesis Pathways
The synthesis of this compound typically involves a reaction between 4-(allyloxy)benzoic acid and 5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrole under controlled conditions. This process ensures the formation of the desired pyrrolone structure while maintaining high yields.
Biological Significance
Pyrrolones, including this compound, are known for their wide range of biological activities:
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Anti-inflammatory properties: Pyrrolones often inhibit pathways involved in inflammation.
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Antimicrobial effects: The chlorophenyl group enhances activity against bacterial strains.
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Antitumor potential: Structural analogs have shown promise in inhibiting cancer cell growth.
Applications in Medicinal Chemistry
Due to its unique structure, this compound is being investigated for potential applications in pharmaceuticals. Its ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions makes it a versatile scaffold for drug design.
Future Prospects
Given its structural complexity and potential bioactivity, further studies are warranted to:
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Investigate its mechanism of action at the molecular level.
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Optimize its pharmacokinetics and pharmacodynamics for therapeutic use.
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Explore its derivatives for enhanced activity and reduced toxicity.
This compound represents a valuable addition to the arsenal of bioactive molecules in medicinal chemistry, with promising applications across various therapeutic areas.
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